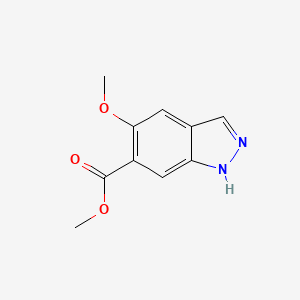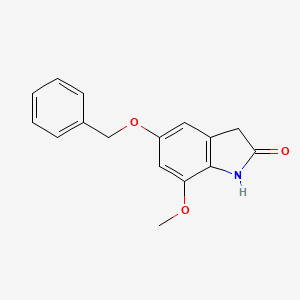![molecular formula C7H5ClN2O2 B11759258 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione CAS No. 1190315-19-5](/img/structure/B11759258.png)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-1H-ピロロ[2,3-b]ピリジン-2,6(3H,7H)-ジオンは、分子式がC7H5ClN2O2である複素環式化合物です。この化合物は、5位に塩素原子、2位と6位にケト基を有するピロロ[2,3-b]ピリジンコアを含む独特の構造で知られています。その興味深い化学的性質により、様々な科学研究で応用されています。
準備方法
合成経路と反応条件
5-クロロ-1H-ピロロ[2,3-b]ピリジン-2,6(3H,7H)-ジオンの合成は、通常、以下の手順を含みます。
ニトロ化: 2-アミノ-6-メチルピリジンは、低温で濃硫酸と硝酸の混合物を使用してニトロ化し、2-アミノ-5-ニトロ-6-メチルピリジンを得ます。
ジアゾ化: ニトロ化合物を次に、硫酸の存在下で亜硝酸ナトリウムを使用してジアゾ化し、2-ヒドロキシ-5-ニトロ-6-メチルピリジンを生成します。
塩素化: ヒドロキシ化合物は、五塩化リンを使用して塩素化し、2-クロロ-5-ニトロ-6-メチルピリジンを生成します。
環化: 塩素化された化合物は、塩基の存在下で環化して、5-クロロ-1H-ピロロ[2,3-b]ピリジン-2,6(3H,7H)-ジオンを生成します.
工業生産方法
この化合物の工業生産方法は、実験室での合成に似ていますが、より高い収率と純度のためにスケールアップされ、最適化されています。連続フローリアクターと自動化システムの使用は、生産プロセスの効率と安全性を高めることができます。
化学反応解析
反応の種類
5-クロロ-1H-ピロロ[2,3-b]ピリジン-2,6(3H,7H)-ジオンは、以下を含む様々な化学反応を起こします。
置換反応: 5位の塩素原子は、他の求核剤と置換することができます。
還元反応: ケト基は、適切な条件下でヒドロキシル基に還元することができます。
酸化反応: この化合物は、様々な酸化された誘導体を生成するために酸化することができます。
一般的な試薬と条件
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬は、求核置換反応に使用することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、置換反応は、様々な置換されたピロロ[2,3-b]ピリジン誘導体をもたらす可能性があり、還元反応は、ヒドロキシル化された化合物を生成する可能性があります。
科学研究での応用
5-クロロ-1H-ピロロ[2,3-b]ピリジン-2,6(3H,7H)-ジオンは、以下を含むいくつかの科学研究で応用されています。
化学: より複雑な複素環式化合物の合成における構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探求する研究が進められています。
化学反応の分析
Types of Reactions
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while reduction reactions can produce hydroxylated compounds.
科学的研究の応用
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
5-クロロ-1H-ピロロ[2,3-b]ピリジン-2,6(3H,7H)-ジオンの作用機序には、特定の分子標的および経路との相互作用が関与しています。この化合物は、生物学的分子と水素結合を形成し、それらの構造と機能に影響を与える可能性があります。 特定の酵素や受容体を阻害することにより、観察されている生物学的効果をもたらす可能性もあります .
類似化合物との比較
類似化合物
5-クロロ-1H-ピロロ[3,2-b]ピリジン: 構造は似ていますが、塩素原子の位置が異なります。
6-クロロ-1H-ピロロ[3,2-b]ピリジン: 塩素原子が6位にある別の異性体です。
5-クロロ-1H-ピラゾロ[4,3-b]ピリジン: ピロール環の代わりにピラゾール環を持つ関連化合物です.
独自性
5-クロロ-1H-ピロロ[2,3-b]ピリジン-2,6(3H,7H)-ジオンは、その独特の置換パターンと2つのケト基の存在によって特徴付けられ、これが明確な化学的および生物学的性質を付与します。
特性
CAS番号 |
1190315-19-5 |
|---|---|
分子式 |
C7H5ClN2O2 |
分子量 |
184.58 g/mol |
IUPAC名 |
5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1H,2H2,(H2,9,10,11,12) |
InChIキー |
XHLBAFCLRNNIDK-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(NC1=O)NC(=O)C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
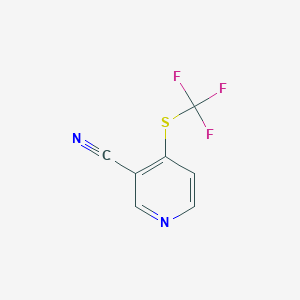

![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
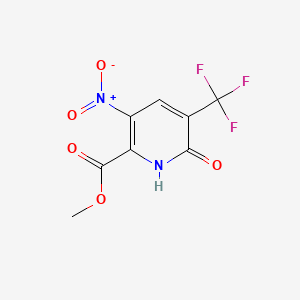
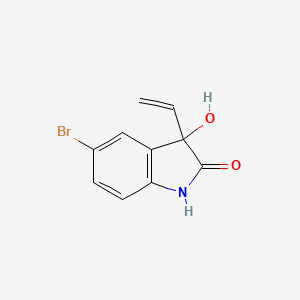
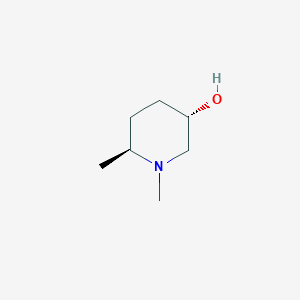
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
